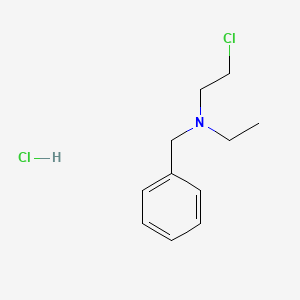
Ethyl 2-cyano-2-isopropyl-3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-2-isopropyl-3-methylbutanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a unique structure that includes a cyano group, making it interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-2-isopropyl-3-methylbutanoate typically involves the esterification of 2-cyano-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-cyano-2-isopropyl-3-methylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Hydrolysis: 2-cyano-3-methylbutanoic acid and ethanol.
Reduction: 2-amino-3-methylbutanoic acid derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
Ethyl 2-cyano-2-isopropyl-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
作用機序
The mechanism of action of Ethyl 2-cyano-2-isopropyl-3-methylbutanoate largely depends on the specific chemical reactions it undergoes. For instance, in hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the carboxylic acid and ethanol. In reduction reactions, the cyano group is converted to an amine through the addition of hydrogen atoms.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavorings and perfumes.
Ethyl 2-cyano-3-(furan-2-yl)-prop-2-enoate: A compound with a similar cyano group, used in various chemical syntheses.
Uniqueness
Ethyl 2-cyano-2-isopropyl-3-methylbutanoate is unique due to its combination of a cyano group and an ester functionality. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
62391-95-1 |
|---|---|
分子式 |
C11H19NO2 |
分子量 |
197.27 g/mol |
IUPAC名 |
ethyl 2-cyano-3-methyl-2-propan-2-ylbutanoate |
InChI |
InChI=1S/C11H19NO2/c1-6-14-10(13)11(7-12,8(2)3)9(4)5/h8-9H,6H2,1-5H3 |
InChIキー |
WHTXVXOOSUKFJP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C#N)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N,N'-bis[3-(4-chlorophenoxy)-2-hydroxypropyl]piperazine](/img/structure/B8758672.png)
![2-[(2-Chloro-4-nitrophenyl)(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B8758675.png)

![Lithium 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate](/img/structure/B8758694.png)



